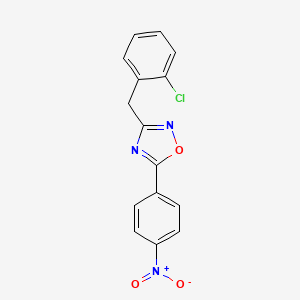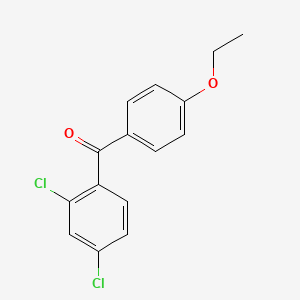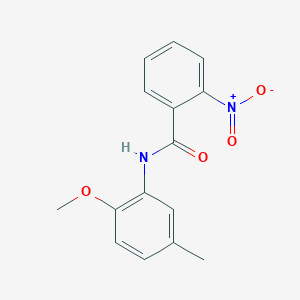
3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has shown potential in various scientific research applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has shown potential in various areas of research, including anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its clinical applications.
Future Directions
There are several future directions for the research of 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of more potent analogs with improved selectivity and reduced toxicity. Additionally, studies can be conducted to investigate the mechanism of action of this compound in more detail. Furthermore, the potential of this compound as a therapeutic agent for various diseases such as cancer and Alzheimer's disease can be explored.
Synthesis Methods
The synthesis of 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-chlorobenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with cyanogen bromide to form the final product. Other methods include the reaction of 2-chlorobenzohydrazide with 4-nitrobenzoyl chloride and the reaction of 2-chlorobenzyl chloride with 4-nitrophenylhydrazine.
Scientific Research Applications
3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has shown potential in various scientific research applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-13-4-2-1-3-11(13)9-14-17-15(22-18-14)10-5-7-12(8-6-10)19(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBJKNSHZPLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)


